molecular formula C11H13NO B1629893 4-tert-Butylphenyl cyanate CAS No. 1132-16-7

4-tert-Butylphenyl cyanate

Cat. No. B1629893
CAS RN: 1132-16-7
M. Wt: 175.23 g/mol
InChI Key: RTFKTGCPZFNXDW-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl cyanate, also known as 4-tert-Butylphenyl isocyanate, is an organic compound with the linear formula (CH3)3CC6H4NCO . It is a derivative of phenol, specifically 4-tert-butylphenol .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a tert-butyl group and an isocyanate group . The carbon atom of the isocyanate group is strongly nucleophilic, which allows it to interact with various nucleophilic agents .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 . It has a refractive index of n20/D 1.5190 (lit.), a boiling point of 236-237 °C (lit.), and a density of 0.986 g/mL at 25 °C (lit.) .

Scientific Research Applications

Curing of Cyanates with Primary Amines

  • Reactivity and Product Formation : 4-tert-Butylphenyl cyanate reacts with aniline to form aryloxy- and arylamino-substituted triazines, along with several side products like triazines, isoureas, guanidines, and cyanamides. This study provides insight into the basic types of reactions involved, such as stepwise additions, ring closures, and the formation of cyanamide structures (Bauer & Bauer, 2001).

Polymerization of Cyanate Esters

  • Novel Cyanate Ester Synthesis : A unique cyanate ester based on 4-tert-Butylcalix[6]arene, polymerizing in the solid state, was synthesized. This polymerization demonstrates a high activation energy and zero-order kinetics, suggesting cooperative breaking of CN bonds as the rate-limiting step (Galukhin et al., 2020).

Catalytic Reactions

  • C-H Bond Cyanation : A palladium-catalyzed regioselective C-H cyanation of heteroarenes using tert-butyl isocyanide as a cyanide source was developed. This method offers a new strategy for preparing (hetero)aryl nitriles (Xu et al., 2012).

High-Temperature Material Research

  • Calixarene-Based Cyanate Ester Resins : p-tert-Butylcalix[4]arene-derived cyanate ester resins were synthesized for high-temperature applications. Modifications to these esters resulted in materials with increased thermal resistance and higher glass transition temperatures, making them suitable for advanced composite materials (Ning et al., 2019).

Molecular Chemistry

  • Photo-Fries Rearrangement : The photo-Fries rearrangement of 4-tert-butylphenyl acetate was studied, showing the homolytic cleavage of the CO bond and recombination to form substituted cyclohexadienone (Lochbrunner et al., 2004).

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl cyanate involves the attack on the carbon atoms of the aromatic ring . The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .

Safety and Hazards

4-tert-Butylphenyl cyanate is classified as a skin irritant, eye damage inducer, and suspected of damaging fertility or the unborn child . It is also toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

Future Directions

The major directions in the synthesis of novel cyanates, including 4-tert-Butylphenyl cyanate, are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing the inflammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .

properties

IUPAC Name

(4-tert-butylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFKTGCPZFNXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621415
Record name 4-tert-Butylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132-16-7
Record name 4-tert-Butylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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